

(R)-STU104: A Technical Review of a Selective SIRT1 Activator

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Compound of Interest

Compound Name: (R)-STU104

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(R)-STU104, more commonly known as SRT2104, is a pioneering synthetic small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD⁺)-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. As a selective SIRT1 activator, SRT2104 has been the subject of extensive preclinical and clinical research to explore its therapeutic potential in a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the existing literature on SRT2104, focusing on its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Core Concepts: Mechanism of Action

SRT2104 is a first-in-class, highly selective, and brain-permeable activator of SIRT1.^[1] Its primary mechanism of action involves binding to SIRT1 and inducing a conformational change that enhances the enzyme's deacetylase activity.^[2] This activation is allosteric, meaning SRT2104 does not bind to the active site but rather to a site that influences the enzyme's catalytic efficiency. The increased SIRT1 activity leads to the deacetylation of a multitude of downstream protein targets, thereby modulating numerous signaling pathways.

The activation of SIRT1 by SRT2104 orchestrates a complex network of molecular pathways that collectively contribute to its diverse biological effects.^[3] Key signaling pathways influenced by SRT2104-mediated SIRT1 activation include:

- **Metabolic Regulation:** SIRT1 activation enhances mitochondrial biogenesis and function, improves insulin sensitivity, and regulates glucose and lipid metabolism.^[4]

- **Anti-inflammatory Effects:** SRT2104 has demonstrated potent anti-inflammatory properties by inhibiting the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^[5] SIRT1 deacetylates the p65 subunit of NF- κ B, reducing its transcriptional activity and the subsequent expression of pro-inflammatory cytokines.^[6]
- **Neuroprotection:** SRT2104 has shown neuroprotective effects in various models of neurodegenerative diseases.^[7] This is attributed to the deacetylation of targets such as p53 and STAT3, which are involved in apoptosis and inflammation.^[3]
- **Cellular Senescence and Longevity:** By activating SIRT1, SRT2104 can influence pathways related to cellular senescence and has been shown to extend lifespan in preclinical models.^[6]

Quantitative Data Summary

The biological effects of SRT2104 have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings for easy comparison.

Preclinical Data

Parameter	Model Organism/System	Treatment Details	Key Findings	Reference(s)
Lifespan	Male C57BL/6J mice	100 mg/kg/day in diet	Extended mean and maximal lifespan.	[6]
Motor Function	N171-82Q HD mice	0.5% SRT2104 in diet for 18 weeks	Improved motor function and extended survival.	[8]
Bone Mineral Density	Male C57BL/6J mice	100 mg/kg/day in diet	Enhanced bone mineral density.	[6]
Insulin Sensitivity	Male C57BL/6J mice	100 mg/kg/day in diet	Increased insulin sensitivity.	[6]
Inflammation	Male C57BL/6J mice	100 mg/kg/day in diet	Decreased inflammation.	[6]
SIRT1 Protein Levels	Diabetic mice	100 mg/kg/day in diet for 24 weeks	Increased SIRT1 protein levels without altering Sirt1 mRNA.	[8]
Oxidative Stress	Diabetic mice	100 mg/kg/day in diet for 24 weeks	Decreased testicular oxidative stress.	[8]

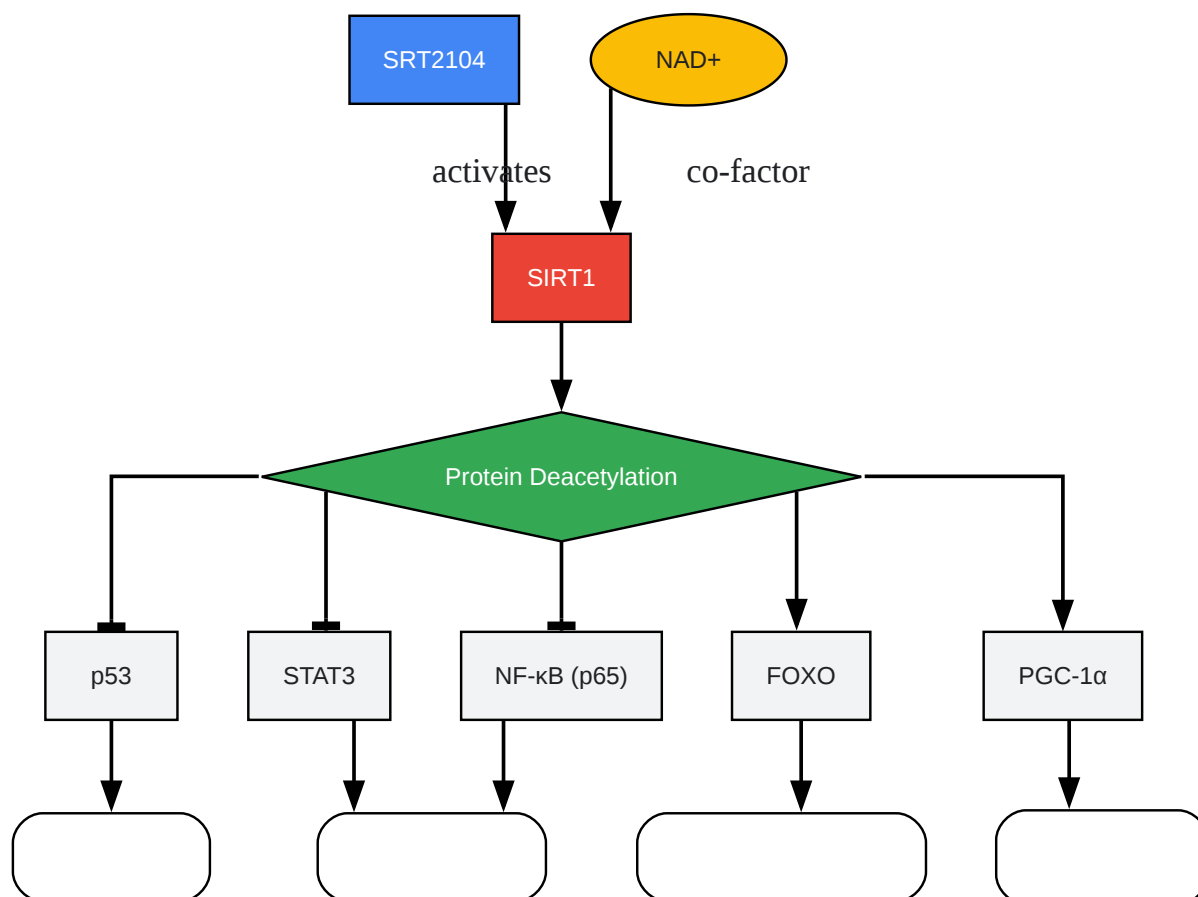
Clinical Trial Data

Indication	Study Phase	Dosage	Key Findings	Reference(s)
Type 2 Diabetes	Phase II	0.25g, 0.5g, 1.0g, 2.0g daily for 28 days	No significant improvement in glucose or insulin control. Modest beneficial impact on lipids. Highly variable pharmacokinetics.	[4]
Psoriasis	Phase II	250mg, 500mg, 1000mg daily for 84 days	Study completed, detailed results not widely published.	[9]
Ulcerative Colitis	Phase Ib	50mg, 500mg daily for 8 weeks	Did not demonstrate significant clinical activity.	[10]
Healthy Elderly Volunteers	Phase I	0.5g, 2.0g daily for 28 days	Generally safe and well-tolerated. Decreased serum cholesterol, LDL, and triglycerides.	[11]
Healthy Cigarette Smokers	Crossover Trial	2.0 g/day for 28 days	Improved lipid profile (reduced total cholesterol, LDL, and triglycerides).	[12]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involving SRT2104, the following diagrams have been generated using the DOT language.

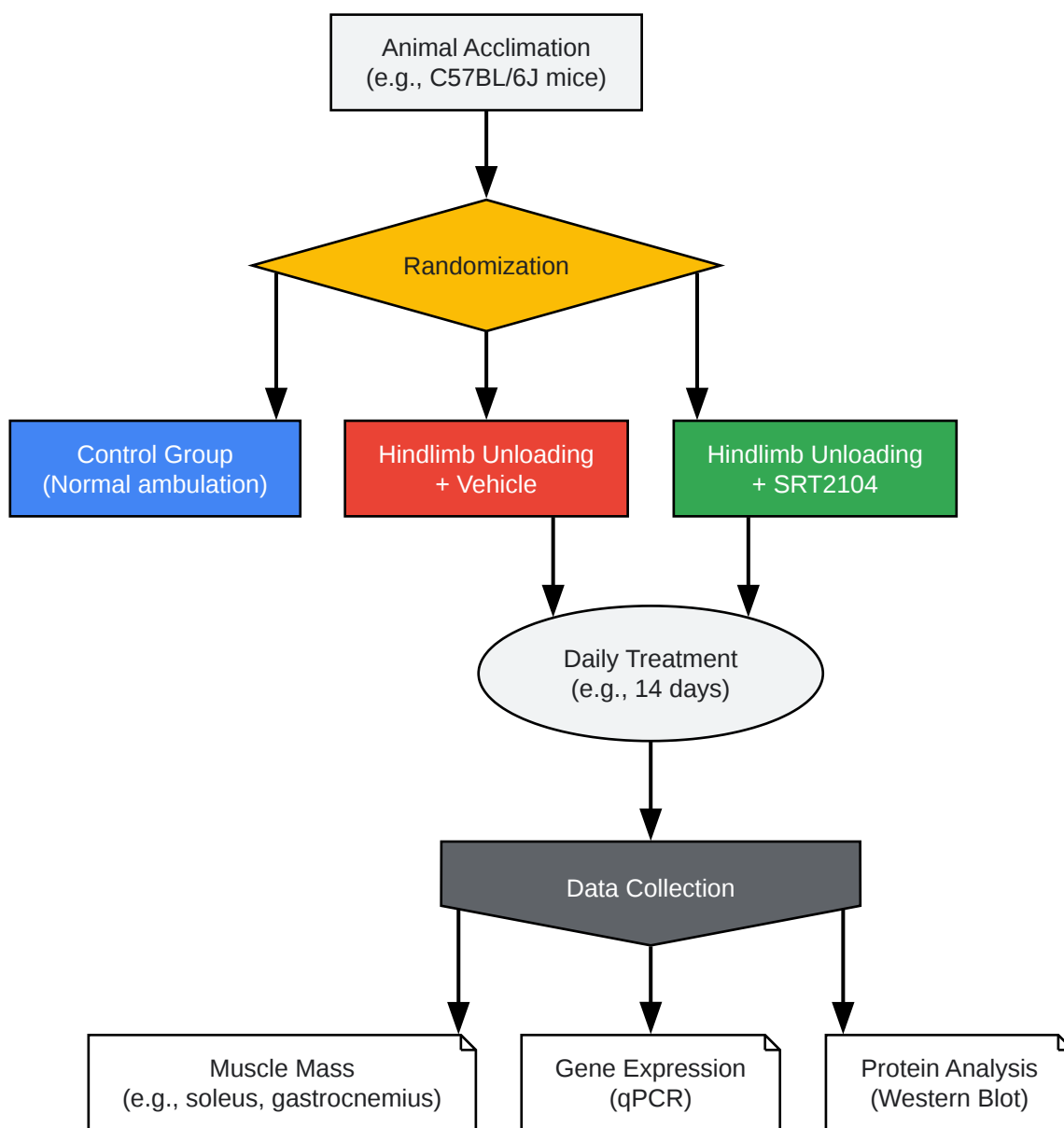
SRT2104-Mediated SIRT1 Signaling Pathway



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Caption: SRT2104 activates SIRT1, leading to the deacetylation of key proteins and modulating multiple downstream pathways.

Experimental Workflow for Assessing SRT2104 Efficacy in a Hindlimb Unloading Model



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References

- 1. Srt-2104 | C26H24N6O2S2 | CID 25108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Assessing Colonic Exposure, Safety, and Clinical Activity of SRT2104, a Novel Oral SIRT1 Activator, in Patients with Mild to Moderate Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 12. openheart.bmj.com [openheart.bmj.com]
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